An In-depth Technical Guide to Phenyl 3,5-dichlorophenylcarbamate
An In-depth Technical Guide to Phenyl 3,5-dichlorophenylcarbamate
CAS Number: 79505-50-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 3,5-dichlorophenylcarbamate is a chemical compound primarily utilized as a key building block in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). Its derivatives, particularly cellulose and amylose tris(3,5-dichlorophenylcarbamate), have demonstrated exceptional capabilities in the enantioseparation of a wide range of chiral compounds, a critical process in drug discovery and development. This technical guide provides a comprehensive overview of Phenyl 3,5-dichlorophenylcarbamate, focusing on its synthesis, physicochemical properties, and its significant application in chiral chromatography. Due to a lack of available data, this document does not detail a specific biological mechanism of action or established signaling pathways for the monomer itself. The primary focus remains on its role as a precursor to essential materials in pharmaceutical analysis.
Physicochemical Properties
| Property | Value (3,5-Dichlorophenyl Isocyanate) | Value (Phenyl Carbamate) |
| Molecular Formula | C₇H₃Cl₂NO | C₇H₇NO₂ |
| Molecular Weight | 188.01 g/mol [2] | 137.14 g/mol [3][4] |
| Melting Point | 32-34 °C[2] | 149-152 °C[3][4][5] |
| Boiling Point | 243 °C | 278.9 °C (at 760 mmHg)[5][6] |
| Density | 1.38 g/mL at 25 °C[2] | 1.2 g/cm³[5] |
| Flash Point | 113 °C (closed cup)[2] | 159.3 °C[3][5] |
| Water Solubility | Decomposes[7][8] | Soluble[3][4][5][6] |
Synthesis
The synthesis of Phenyl 3,5-dichlorophenylcarbamate is not explicitly detailed in the available literature. However, based on general organic chemistry principles for carbamate synthesis, two primary routes are plausible: the reaction of phenol with 3,5-dichlorophenyl isocyanate or the reaction of 3,5-dichloroaniline with phenyl chloroformate. The former is the more common and direct method for preparing such carbamates.
Experimental Protocol: Synthesis via Isocyanate and Phenol
This protocol is a generalized procedure based on the known reactivity of isocyanates with phenols.[9][10]
Materials:
-
Phenol
-
3,5-Dichlorophenyl isocyanate[2]
-
Anhydrous toluene (or other inert, aprotic solvent like tetrahydrofuran)
-
Tertiary amine catalyst (e.g., triethylamine or pyridine), optional
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve an equimolar amount of phenol in anhydrous toluene.
-
Slowly add an equimolar amount of 3,5-dichlorophenyl isocyanate to the solution at room temperature under a nitrogen atmosphere. The reaction is exothermic.
-
If the reaction is slow, a catalytic amount of a tertiary amine can be added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Phenyl 3,5-dichlorophenylcarbamate.
Caption: Synthetic workflow for Phenyl 3,5-dichlorophenylcarbamate.
Application in Chiral Chromatography
The most significant application of Phenyl 3,5-dichlorophenylcarbamate is as a monomer for the synthesis of polysaccharide-based chiral stationary phases (CSPs). Cellulose and amylose are derivatized with 3,5-dichlorophenyl isocyanate to form cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate), respectively. These polymers are then immobilized on a silica support to create the CSP.
Experimental Protocol: Synthesis of Cellulose tris(3,5-dichlorophenylcarbamate) CSP
This protocol is a generalized procedure based on published methods for synthesizing polysaccharide-based CSPs.
Materials:
-
Microcrystalline cellulose
-
3,5-Dichlorophenyl isocyanate
-
Anhydrous pyridine (as solvent and catalyst)
-
Silica gel (for immobilization)
-
Toluene
-
Methanol
Procedure:
-
Derivatization of Cellulose:
-
Activate the microcrystalline cellulose by drying under vacuum at an elevated temperature.
-
Suspend the dried cellulose in a large excess of anhydrous pyridine in a reaction vessel under a nitrogen atmosphere.
-
Add an excess of 3,5-dichlorophenyl isocyanate to the suspension.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) for an extended period (24-48 hours) to ensure complete derivatization of the hydroxyl groups of cellulose.
-
Precipitate the resulting cellulose tris(3,5-dichlorophenylcarbamate) by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.
-
-
Immobilization on Silica Gel:
-
Dissolve the dried cellulose tris(3,5-dichlorophenylcarbamate) in a suitable solvent (e.g., tetrahydrofuran).
-
Add the silica gel to this solution and then evaporate the solvent under reduced pressure. This process coats the polymer onto the silica support.
-
Alternatively, for immobilized phases, a chemical linker is used to covalently bond the derivatized cellulose to the silica gel.
-
-
Packing the Column:
-
The resulting CSP material is then packed into an HPLC or SFC column using a slurry packing technique.
-
Caption: Workflow for the synthesis of a polysaccharide-based CSP.
Potential Biological Activity and Toxicity
There is a significant lack of data on the specific biological activity and toxicology of Phenyl 3,5-dichlorophenylcarbamate. However, the broader class of carbamates is known to exhibit biological effects, primarily through the inhibition of acetylcholinesterase (AChE).
Carbamates act as reversible inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses.[11] This can result in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[11] The toxicity of specific carbamates can vary widely depending on their structure.
Given that Phenyl 3,5-dichlorophenylcarbamate contains a dichlorophenyl group, it is also important to consider the potential toxicity associated with chlorinated aromatic compounds. However, without specific studies on this compound, any discussion of its biological effects remains speculative and based on the activities of related compounds.
Conclusion
Phenyl 3,5-dichlorophenylcarbamate is a crucial chemical intermediate whose primary value in research and drug development lies in its role as a precursor for the synthesis of highly effective chiral stationary phases. While data on the monomer's intrinsic biological properties are scarce, its contribution to the field of enantioseparation is well-established, enabling the analysis and purification of chiral drug candidates. Future research could explore the potential biological activities of this and related small molecule carbamates. However, based on current knowledge, its application is firmly rooted in analytical and separation sciences.
References
- 1. PHENYL N-(3,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,5-Dichlorophenyl isocyanate 96 34893-92-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Phenyl carbamate | 622-46-8 [chemicalbook.com]
- 5. Phenyl carbamate|lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
